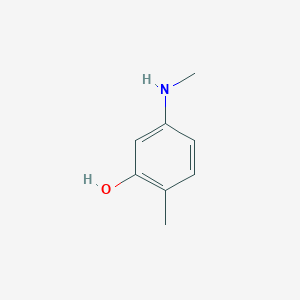

2-Methyl-5-(methylamino)phenol

Description

Contextualization of 2-Methyl-5-(methylamino)phenol within Phenolic Amine Chemistry

This compound is an organic compound that belongs to the family of substituted phenolic amines. Its structure is characterized by a phenol (B47542) ring with a methyl group and a methylamino group attached as substituents. This specific arrangement of functional groups—a hydroxyl (-OH) group, a methyl (-CH3) group, and a secondary amine (-NHCH3) on a benzene (B151609) ring—places it within a class of compounds known for their diverse chemical reactivity and applications.

The presence of both an electron-donating hydroxyl group and a methylamino group on the aromatic ring influences its electronic properties and reactivity in various chemical transformations. Phenolic amines, as a class, are recognized for their role as intermediates in the synthesis of a wide array of more complex molecules. They are foundational building blocks in the production of dyes and have applications in organic synthesis.

The synthesis of this compound can be achieved through methods such as the nucleophilic substitution reaction of 2-methyl-5-nitrophenol (B1294729) with methylamine, followed by reduction processes. evitachem.com The reaction conditions, including temperature and pH, must be carefully controlled to optimize yield and purity. evitachem.com For instance, maintaining a temperature around 10-20°C during reactant addition is often recommended to manage the reaction rate and minimize the formation of side products. evitachem.com

The molecular structure of these compounds is a key determinant of their chemical behavior. For related aminophenol derivatives, techniques like X-ray crystallography and computational modeling using Density Functional Theory (DFT) have been employed to understand their three-dimensional conformations and electron density distributions.

Table 1: Chemical Properties of Related Aminophenol Compounds

| Property | 2-(Methylamino)phenol | 2-Amino-5-((methylamino)methyl)phenol |

|---|---|---|

| Molecular Formula | C₇H₉NO ontosight.ai | C₈H₁₂N₂O |

| Molecular Weight | 123.15 g/mol ontosight.ai | 152.19 g/mol |

| Melting Point | 89-94 °C sigmaaldrich.com | Not specified |

| Solubility | Slightly soluble in water; more soluble in organic solvents like ethanol (B145695) and dichloromethane. ontosight.ai | Not specified |

Historical Perspectives on Academic Research in Related Methylaminophenol Structures

The academic and industrial interest in methylaminophenol structures has a notable history, particularly with the compound known by the trade name Metol. Metol is the sulfate (B86663) salt of N-methyl-p-aminophenol and has been a popular photographic developer for over a century. wikipedia.org Its developing properties were discovered in 1891 by Alfred Bogisch. wikipedia.org Initially, the term "Metol" may have referred to a different isomer, p-amino-o-methylphenol, but it later became synonymous with the N-methylated version. wikipedia.org

The synthesis of N-methyl-p-aminophenol can be achieved through several routes, including the decarboxylation of N-4-hydroxyphenylglycine (Glycin) or the reaction of hydroquinone (B1673460) with methylamine. wikipedia.org

Research into phenolic amines has not been limited to their photographic applications. In the realm of synthetic chemistry, the development of methods for the formation of aryl amines has been a significant area of study. Transition-metal-catalyzed amination of aryl halides has been a powerful method for decades. nih.gov More recently, researchers have explored phenols as ideal alternatives to aryl halides for cross-coupling reactions to form C-N bonds, which is a more environmentally benign approach. nih.govthieme-connect.com Efficient palladium-catalyzed and rhodium-catalyzed direct cross-coupling of phenols with various amines have been developed, allowing for the synthesis of secondary and tertiary aryl amines with moderate to excellent yields. nih.govacs.org

Furthermore, the Mannich reaction represents a classical method for introducing aminomethyl groups onto activated aromatic rings like phenols. This reaction involves the condensation of a phenol with formaldehyde (B43269) and an amine, and its efficiency can be influenced by factors such as the solvent used. tandfonline.com Studies have shown that conducting these reactions in water can lead to higher yields, particularly for hydrophobic phenols, showcasing a "green chemistry" approach. tandfonline.commun.ca

The study of substituted phenolic amines also extends to their potential as ligands in catalysis. Amine-phenol ligands are utilized in the development of catalysts for various chemical transformations. tandfonline.commun.ca

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methyl-5-(methylamino)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-6-3-4-7(9-2)5-8(6)10/h3-5,9-10H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFAJALTUZRSVHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40578435 | |

| Record name | 2-Methyl-5-(methylamino)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40578435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55302-99-3 | |

| Record name | 2-Methyl-5-(methylamino)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55302-99-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-5-(methylamino)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40578435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 Methyl 5 Methylamino Phenol and Analogues

Strategies for Chemical Synthesis

The construction of the 2-Methyl-5-(methylamino)phenol molecule can be achieved through several strategic pathways, primarily involving the formation of the carbon-nitrogen bond and manipulation of functional groups on the aromatic ring.

Condensation Reactions Utilizing Amine and Aldehyde Precursors

Condensation reactions represent a fundamental approach to forming C-N bonds. In the context of synthesizing substituted amines, the reaction between a primary or secondary amine and a carbonyl compound, such as an aldehyde or ketone, is a key step. This reaction initially forms a hemiaminal intermediate, which then dehydrates to yield an imine or the corresponding enamine.

Reductive Approaches for Imine and Nitro-Compound Intermediates

Imine Intermediates (Reductive Amination)

Reductive amination is a widely employed and versatile method for synthesizing secondary and tertiary amines. wikipedia.orgmasterorganicchemistry.com This process involves the reaction of a carbonyl compound (aldehyde or ketone) with an amine to form an imine intermediate in situ, which is then reduced to the corresponding amine without being isolated. wikipedia.orgyoutube.com This one-pot reaction is highly efficient and avoids the issue of overalkylation that can plague direct alkylation of amines with alkyl halides. masterorganicchemistry.com

The reaction is typically carried out under mildly acidic conditions (pH ~4-5) which are necessary to catalyze the dehydration of the hemiaminal to the imine. masterorganicchemistry.comyoutube.com A variety of reducing agents can be used, with their selectivity being a key factor.

| Reducing Agent | Selectivity | Notes |

| Sodium borohydride (B1222165) (NaBH₄) | Reduces both imines and carbonyls | Can be used, but may reduce the starting aldehyde/ketone. |

| Sodium cyanoborohydride (NaBH₃CN) | Selectively reduces imines/iminium ions in the presence of carbonyls | A common choice due to its selectivity; the cyano group makes it less reactive. masterorganicchemistry.comyoutube.com |

| Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) | Selectively reduces imines/iminium ions | Another mild and selective reagent, often used for reductive aminations. |

For the synthesis of this compound, this could involve the reaction of 2-methyl-5-aminophenol with formaldehyde (B43269) in the presence of a suitable reducing agent.

Nitro-Compound Intermediates

An alternative synthetic strategy involves the introduction of the nitrogen functionality as a nitro group, which is subsequently reduced to an amine. The synthesis of a key precursor, 2-methyl-5-nitrophenol (B1294729), can be accomplished starting from o-toluidine (B26562) (2-methylaniline). google.comgoogle.com This industrial process involves a sequence of diazotization, nitration, and hydrolysis. google.comgoogle.com A described method includes the following steps:

Salt Formation : o-toluidine is dissolved in concentrated sulfuric acid.

Nitration : A mixture of concentrated nitric acid and sulfuric acid is added at low temperatures (-2 to 2°C).

Diazotization : The resulting intermediate is treated with a sodium nitrite (B80452) solution to form a diazonium salt.

Denitrogenation/Hydrolysis : The diazonium salt solution is heated to 82-86°C, which replaces the diazonium group with a hydroxyl group, yielding 2-methyl-5-nitrophenol. google.comgoogle.com

Once 2-methyl-5-nitrophenol is obtained, the synthesis of the target compound would require two further steps:

Reduction of the Nitro Group : The nitro group is reduced to a primary amine (NH₂) using standard reducing agents like tin (Sn) in hydrochloric acid (HCl), or through catalytic hydrogenation. stackexchange.com This would yield 5-amino-2-methylphenol.

Methylation of the Amine : The primary amine is then selectively methylated to the secondary methylamino group. This can be achieved via reductive amination with formaldehyde.

Catalytic Synthesis Techniques

Catalysis offers efficient and selective routes for the synthesis of aminophenols and their derivatives. Copper-catalyzed reactions, for example, are effective for forming C-N bonds. The mono-arylation of amines can be achieved using a copper catalyst, providing a direct way to attach an aryl group to a nitrogen atom researchgate.net. A method for producing 2-[(dimethylamino)methyl]phenol involves the catalytic aminomethylation of phenol (B47542) using a copper(I) chloride (CuCl) catalyst. This reaction proceeds at a relatively low temperature of 50°C with high selectivity and yields of 92-100% google.com.

In a related context, 2-Amino-5-methylphenol, an analogue of the target compound, has been used in the synthesis of novel non-metallocene catalysts featuring phenoxy-imine ligands, which are active for ethylene (B1197577) polymerization . This highlights the role of such aminophenols in the development of advanced catalytic systems. Biocatalysis, particularly using enzymes like imine reductases (IREDs) and reductive aminases (RedAms), is an emerging green chemistry approach for the asymmetric synthesis of chiral amines through reductive amination nih.gov.

Derivatization and Functional Group Interconversions

The presence of reactive hydroxyl (phenolic) and amine (methylamino) groups allows for a variety of chemical transformations, enabling the synthesis of a wide range of derivatives.

Alkylation and Acylation Reactions at Amine and Hydroxyl Centers

Both the amine and hydroxyl groups in this compound are nucleophilic and can react with electrophiles in alkylation and acylation reactions.

Alkylation : This involves the reaction with alkyl halides or other alkylating agents. The nitrogen of the methylamino group and the oxygen of the hydroxyl group can both be alkylated. The relative reactivity can often be controlled by the choice of base and reaction conditions. For example, using a weaker base might favor N-alkylation, while a strong base that deprotonates the phenol would promote O-alkylation. However, direct alkylation of amines can be challenging to control, often leading to polyalkylation products masterorganicchemistry.com. Reductive amination provides a more controlled method for N-alkylation.

Acylation : This reaction typically involves reacting the compound with an acyl chloride or an acid anhydride (B1165640) in the presence of a base. Both the amine and hydroxyl groups can be acylated to form amides and esters, respectively. The relative nucleophilicity of the two groups will determine the reaction outcome, although it is common for both groups to react if sufficient acylating agent is used.

These derivatization reactions are fundamental in modifying the properties of the molecule for applications such as intermediates for herbicides, antioxidants, and pharmaceuticals conicet.gov.ar.

| Reaction Type | Electrophile Example | Functional Group Formed (N) | Functional Group Formed (O) |

| Alkylation | Methyl Iodide (CH₃I) | Dimethylamino Group | Methoxy Group |

| Acylation | Acetyl Chloride (CH₃COCl) | N-acetyl-N-methylamino Group | Acetoxy Group |

Oxidation Pathways of the Phenolic Moiety

The phenolic ring is susceptible to oxidation, and the presence of electron-donating amino and methyl groups enhances this reactivity. The oxidation of aminophenols can lead to the formation of quinone-imines, which are highly reactive intermediates. These species can undergo further reactions, including polymerization or cycloaddition.

A specific example of this reactivity is seen with the analogue 2-amino-5-methylphenol. When it reacts with hemoglobin (in both bovine and human forms), it is converted into 2-amino-4,4α-dihydro-4α-7-dimethyl-3H-phenoxazine-3-one . This transformation involves an oxidative cyclization reaction, where the aminophenol undergoes oxidation and condenses to form a heterocyclic phenoxazinone structure . This pathway highlights a key metabolic and chemical transformation route for this class of compounds.

Formation and Reactivity of Schiff Bases

Schiff bases are compounds containing a carbon-nitrogen double bond (imine or azomethine group), typically formed through the condensation of a primary amine with an aldehyde or ketone. This reaction is a cornerstone of synthetic chemistry, enabling the creation of diverse molecular architectures.

The analogue 2-Amino-5-methylphenol has been specifically utilized in the synthesis of tridentate Schiff base ligands, which are valuable in coordination chemistry. scbt.comsigmaaldrich.com The general reaction involves condensing the aminophenol with a suitable aldehyde, such as 4-carboxybenzaldehyde, to create the corresponding Schiff base monomer. tandfonline.com

Table 1: General Synthesis of an Aminophenol-Derived Schiff Base

| Reactant 1 | Reactant 2 | Conditions | Product Type |

|---|

The reactivity of these Schiff bases is largely dictated by the imine group and the phenolic hydroxyl group. The nitrogen atom of the imine is nucleophilic, while the carbon atom is electrophilic. A key feature of Schiff bases derived from ortho-aminophenols is the potential for intramolecular hydrogen bonding between the phenolic proton and the imine nitrogen. This interaction forms a stable six-membered ring, which enhances the thermodynamic stability of the molecule. Furthermore, these compounds, particularly those with N₂O₂ donor atom sets, are effective ligands for forming stable complexes with various transition metals. rsc.org

Advanced Synthetic Considerations

Beyond classical solution-phase synthesis, advanced methodologies offer improved efficiency, purity, and the ability to generate structural diversity, including specific stereoisomers.

Polymer-assisted synthesis, a form of solid-phase synthesis, is a powerful technique for streamlining the production and purification of organic compounds. This methodology involves immobilizing a reactant onto a solid polymer support (resin), performing chemical transformations on the bound substrate, and then cleaving the final product from the support.

In the context of aminophenol analogues, a library of imidazoline-aminophenol ligands was successfully synthesized using a solid-phase approach. nih.gov The process began by immobilizing chiral chloromethylimidazolines onto a polystyrylsulfonyl chloride resin. nih.gov This was followed by nucleophilic substitution with a chiral amine and subsequent reductive alkylation with various salicylaldehydes to generate a diverse series of polymer-bound aminophenol ligands. nih.gov

A major advantage of this route is the simplification of purification; intermediates are purified by simple filtration and washing of the resin, which removes excess reagents and by-products. This avoids the need for more complex techniques like column chromatography. This high-throughput approach is particularly valuable for creating libraries of related compounds for screening purposes, such as in catalyst discovery. nih.gov

Table 2: Hypothetical Steps in Polymer-Assisted Synthesis of an Aminophenol Derivative

| Step | Action | Purpose |

|---|---|---|

| 1 | Immobilization | An aminophenol analogue is covalently attached to a polymer resin. |

| 2 | Reaction | The resin-bound aminophenol is treated with a reagent (e.g., an aldehyde to form a Schiff base). |

| 3 | Washing | The resin is washed with solvents to remove unreacted reagents and soluble by-products. |

| 4 | Cleavage | The desired final product is cleaved from the polymer support. |

While direct polymerization of aminophenols using techniques like dielectric barrier discharge plasma has been explored to create conductive polyaminophenol films, this focuses on macromolecular synthesis rather than the discrete small-molecule synthesis typical of polymer-assisted routes. mdpi.comdrexel.eduresearchgate.net

While this compound is an achiral molecule, the principles of stereoselective synthesis can be applied to its analogues to create chiral derivatives, which are of significant interest in asymmetric catalysis and medicinal chemistry. Chiral aminophenols and their derivatives are highly valued as ligands and catalysts for a variety of asymmetric transformations. google.comuniv-rennes.fr

Stereoselective synthesis in this context can be approached in several ways:

Reaction with a Chiral Reagent: An achiral aminophenol can be reacted with an enantiopure reagent to introduce a stereocenter. For example, a three-component reaction between a phenol, an aldehyde, and a chiral amine, such as (S)-α-methylbenzylamine, can produce chiral o-hydroxybenzylamines with diastereoselectivity. mdpi.com

Asymmetric Catalysis: A prochiral aminophenol derivative can be transformed using a chiral catalyst. Chiral ligands, including those derived from aminophenols themselves, are used to induce enantioselectivity in reactions like the asymmetric addition of diethylzinc (B1219324) to aldehydes or the asymmetric Henry reaction. google.commdpi.com The combination of different stereogenic centers within a ligand can be crucial for achieving high stereoselectivity. nih.gov

Table 3: Conceptual Approaches to Stereoselective Synthesis

| Approach | Description | Example |

|---|---|---|

| Chiral Auxiliary | A chiral molecule is temporarily incorporated to direct the stereochemical outcome of a reaction, then later removed. | An N-carbamate bearing a chiral 8-phenylmenthyl group used to synthesize chiral alkaloids. beilstein-journals.org |

| Chiral Reagent | An enantiopure reagent is used to introduce a new stereocenter. | Reaction of a phenol with benzaldehyde (B42025) and (S)-α-methylbenzylamine to yield chiral aminophenols. mdpi.com |

| Chiral Catalyst | A small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. | A Ni-aminophenol sulfonamide complex used for the asymmetric Henry reaction of 2-acylpyridine N-oxides. mdpi.com |

Advanced Characterization and Structural Elucidation

Spectroscopic Analysis Techniques

Spectroscopic methods are fundamental to determining the molecular structure of a compound like 2-Methyl-5-(methylamino)phenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR would provide critical information.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the protons of the two methyl groups (one on the ring and one on the nitrogen), the amine proton (N-H), and the hydroxyl proton (O-H). The chemical shifts, splitting patterns (multiplicity), and integration values would help to confirm the substitution pattern on the benzene (B151609) ring.

¹³C NMR: The carbon NMR spectrum would display unique signals for each carbon atom in a different chemical environment. This would include the aromatic carbons (with and without attached protons), the methyl carbons, and the carbons bonded to the oxygen and nitrogen atoms.

No specific ¹H or ¹³C NMR spectral data for this compound is publicly available at this time.

Mass Spectrometry (MS) Applications

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Molecular Ion Peak: In an electron ionization (EI) mass spectrum, the compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight (137.18 g/mol ).

Fragmentation Pattern: The molecule would likely undergo characteristic fragmentation. Common fragmentation pathways for phenols and amines include the loss of methyl radicals (CH₃) or other small neutral molecules. Analysis of these fragment ions helps to piece together the molecular structure. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula.

A specific mass spectrum and detailed fragmentation analysis for this compound are not available in public spectral databases.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

These techniques provide information about the functional groups present and the electronic transitions within the molecule.

IR Spectroscopy: The IR spectrum of this compound would be expected to exhibit characteristic absorption bands. Phenols typically show a broad O-H stretching band around 3200-3600 cm⁻¹. Secondary amines show an N-H stretching band in the region of 3300-3500 cm⁻¹. C-O stretching for phenols appears around 1200 cm⁻¹, and C-N stretching for aromatic amines is observed in the 1250-1350 cm⁻¹ region. Aromatic C-H and C=C stretching bands would also be present.

UV-Vis Spectroscopy: The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, would show absorption bands corresponding to the electronic transitions of the substituted benzene ring. The presence of the hydroxyl and methylamino groups (auxochromes) would be expected to shift the absorption maxima to longer wavelengths compared to unsubstituted benzene.

Specific IR and UV-Vis spectra for this compound have not been identified in the surveyed literature.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide accurate data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the hydroxyl and amino groups.

There is no evidence in the scientific literature to suggest that the single-crystal X-ray structure of this compound has been determined and deposited in crystallographic databases.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for separating the compound from impurities and for assessing its purity.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column is a common method for analyzing phenolic compounds. A mobile phase consisting of a mixture of water (often with an acid modifier like formic or acetic acid) and an organic solvent (like acetonitrile (B52724) or methanol) would likely be used. Detection would typically be performed using a UV detector set to a wavelength where the compound strongly absorbs.

Gas Chromatography (GC): GC can also be used for the analysis of phenols, often after derivatization to increase their volatility and thermal stability. GC coupled with a mass spectrometer (GC-MS) is a powerful tool for both separation and identification.

Thin-Layer Chromatography (TLC): TLC is a quick and simple method for monitoring the progress of reactions and for preliminary purity checks. A suitable solvent system would be developed to achieve good separation on a silica (B1680970) gel plate, with visualization typically under UV light.

While general chromatographic methods for phenols and amines are well-established, specific, validated methods for the routine analysis or purification of this compound are not described in detail in academic or regulatory literature.

Mechanistic Investigations of Biochemical and Biological Interactions

Molecular Mechanisms of Biofilm Inhibition and Virulence Modulation

This compound has demonstrated significant potential in combating bacterial infections by targeting the regulatory systems that control biofilm formation and the expression of virulence factors.

Research has shown that 2-[(Methylamino)methyl]phenol, a related compound, specifically targets the SarA protein in Staphylococcus aureus. nih.govresearchgate.netnih.gov SarA is a crucial global regulatory protein that plays a pivotal role in the quorum-sensing (QS) system of S. aureus. nih.govresearchgate.net Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression based on population density. By interfering with SarA, the compound disrupts this communication, leading to the inhibition of biofilm formation. nih.gov Biofilms are structured communities of bacteria encased in a self-produced matrix, which provides protection against antibiotics and host immune responses. The ability to inhibit biofilm formation is a significant step towards developing new strategies to combat persistent bacterial infections. nih.govresearchgate.net

In addition to inhibiting biofilm formation, 2-[(Methylamino)methyl]phenol has been observed to down-regulate the expression of key virulence genes in S. aureus. nih.govfrontiersin.org These genes include fnbA, which encodes fibronectin-binding protein A, and hla and hld, which encode alpha-hemolysin (B1172582) and delta-hemolysin, respectively. nih.govfrontiersin.org These proteins are critical for bacterial adhesion, tissue invasion, and damage to host cells. The reduced transcription of these genes confirms the anti-virulence properties of the compound, suggesting its potential to mitigate the pathogenicity of S. aureus. frontiersin.org

Table 1: Effect of 2-[(Methylamino)methyl]phenol on the Expression of Virulence Genes in S. aureus

| Gene | Function | Effect of Compound |

|---|---|---|

| fnbA | Fibronectin-binding protein A (adhesion) | Downregulation nih.govfrontiersin.org |

| hla | Alpha-hemolysin (toxin) | Downregulation nih.govfrontiersin.org |

Interaction with Enzymatic Systems

The metabolic fate and biological activity of phenolic compounds are often determined by their interactions with various enzymatic systems, particularly the cytochrome P450 enzymes.

Cytochrome P450 (P450) enzymes are a superfamily of proteins that play a central role in the metabolism of a wide array of xenobiotics, including drugs and environmental pollutants. nih.gov The metabolism of phenolic compounds by P450 enzymes can lead to either detoxification or bioactivation, producing more reactive and potentially toxic metabolites. nih.gov For instance, the P450-mediated metabolism of naphthalene, a ubiquitous environmental pollutant, is essential for its toxicity in the olfactory mucosa. nih.gov While specific studies on 2-Methyl-5-(methylamino)phenol's interaction with P450 are limited, the general behavior of phenolic compounds suggests it could be a substrate for these enzymes. The nature of this interaction would be crucial in determining its metabolic profile and potential biological consequences. nih.govresearchgate.net

Computational and In Silico Approaches to Biological Activity

Computational methods, including molecular docking and ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies, are valuable tools for predicting the biological activity and pharmacokinetic properties of chemical compounds. jbcpm.com In silico analyses can provide insights into the binding affinity of a molecule to its target protein and help in understanding the structure-activity relationship. mdpi.comnih.gov For phenolic compounds, computational studies have been used to evaluate their bioavailability and bioactivity, confirming in vivo and in vitro data. nih.gov Such approaches could be instrumental in further elucidating the mechanisms of action of this compound and in optimizing its structure for enhanced therapeutic potential.

Molecular Docking Simulations for Ligand-Protein Binding

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interactions between a ligand, such as this compound, and a protein's active site, providing insights into the compound's potential biological activity.

While specific docking studies for this compound are not extensively published, simulations involving structurally similar compounds like aminophenol and other substituted phenols provide a strong predictive framework. jussieu.fr For instance, theoretical studies on phenol (B47542) and 2-aminophenol (B121084) docking at the active site of tyrosinase, a key enzyme in melanin (B1238610) synthesis, suggest that these compounds can act as competitive inhibitors. jussieu.fr The binding is often facilitated by the deprotonated form (phenate) of the molecule, which forms a stable complex with the copper ions in the enzyme's active site. jussieu.fr

For this compound, a simulation would likely show the phenol's hydroxyl group and the methylamino group playing crucial roles in forming hydrogen bonds with amino acid residues in a protein's binding pocket. The methyl groups may contribute to hydrophobic interactions, potentially enhancing binding affinity and specificity. For example, in studies of other protein-ligand complexes, the addition of a methyl group has been shown to improve binding free energy by fitting into a hydrophobic pocket. The binding interactions would likely involve key residues such as those with polar side chains (e.g., Serine, Threonine) for hydrogen bonding and nonpolar residues (e.g., Leucine, Isoleucine) for hydrophobic contacts.

Below is a representative table illustrating the potential interactions of this compound with a hypothetical protein active site, based on common interactions observed for similar phenolic compounds.

| Functional Group of Ligand | Potential Interacting Amino Acid Residue | Type of Interaction | Estimated Binding Energy Contribution (kcal/mol) |

|---|---|---|---|

| Phenolic Hydroxyl (-OH) | Aspartate (Asp) / Glutamate (Glu) | Hydrogen Bond (Donor) | -2.5 to -4.0 |

| Methylamino (-NHCH3) | Serine (Ser) / Threonine (Thr) | Hydrogen Bond (Donor/Acceptor) | -2.0 to -3.5 |

| Aromatic Ring | Phenylalanine (Phe) / Tryptophan (Trp) | Pi-Pi Stacking | -1.5 to -2.5 |

| Ring Methyl Group (-CH3) | Leucine (Leu) / Valine (Val) | Hydrophobic Interaction | -1.0 to -2.0 |

| N-Methyl Group (-CH3) | Alanine (Ala) / Isoleucine (Ile) | Hydrophobic Interaction | -1.0 to -2.0 |

Structure-Activity Relationship (SAR) Elucidation for Methylaminophenol Derivatives

Structure-Activity Relationship (SAR) studies are essential for understanding how a molecule's chemical structure influences its biological activity. For methylaminophenol derivatives, SAR analysis reveals critical roles for the hydroxyl, amino, and methyl substituents.

The antioxidant and antiproliferative activities of aminophenol derivatives are strongly linked to the arrangement of their functional groups. The hydrogen-donating ability of the phenolic hydroxyl group is a key determinant of antioxidant activity. researchgate.net The presence of an electron-donating group, such as an amino group, on the aromatic ring can enhance this activity. researchgate.net

Studies comparing p-methylaminophenol (p-MAP) with related compounds demonstrate the importance of the methylaminophenol structure. For instance, both p-MAP and the complex drug N-(4-hydroxyphenyl)retinamide (4-HPR) are potent inhibitors of cell growth and inducers of apoptosis, suggesting that the anticancer activities of 4-HPR are largely attributable to its p-MAP component. The position of the substituents is also crucial; ortho- and para-substituted phenols often show higher activity than their meta-counterparts, which may be due to the formation of more stable radicals through resonance. researchgate.net

The methyl groups on this compound are predicted to influence its activity in several ways:

Lipophilicity : The addition of methyl groups generally increases a molecule's lipophilicity (fat solubility), which can affect its ability to cross cell membranes and interact with hydrophobic binding sites.

Steric Effects : The methyl group at the 2-position (ortho to the hydroxyl group) could provide steric hindrance, potentially influencing how the molecule docks into a protein's active site or affecting its metabolic stability.

Electronic Effects : Methyl groups are weakly electron-donating, which can modulate the reactivity of the aromatic ring and the acidity of the phenolic proton.

The following table summarizes established SAR trends for aminophenol derivatives, which can be used to predict the activity profile of this compound.

| Structural Feature / Modification | Effect on Biological Activity (e.g., Antioxidant, Antiproliferative) | Rationale |

|---|---|---|

| Phenolic Hydroxyl Group (-OH) | Essential for activity | Acts as a hydrogen donor for radical scavenging; forms key hydrogen bonds with protein targets. researchgate.netrsc.org |

| Amino Group (-NH2 or -NHR) | Enhances activity | Electron-donating nature stabilizes the phenoxyl radical; participates in hydrogen bonding. researchgate.net |

| N-Alkylation (e.g., -NHCH3 vs -NH2) | Modulates activity and lipophilicity | Can alter binding affinity and metabolic stability. |

| Position of Substituents | Significant impact on potency | Ortho and para positions often lead to higher activity than meta due to better radical stabilization and electronic effects. researchgate.net |

| Addition of Alkyl Groups (e.g., -CH3) | Can increase or decrease activity | Increases lipophilicity; can introduce favorable hydrophobic interactions or unfavorable steric clashes in a binding site. |

| Introduction of Carboxylic Acid Group | Generally attenuates antiproliferative potency in p-alkylaminophenols | Alters the electronic and steric properties, potentially disrupting binding required for antiproliferative effects. nih.gov |

Theoretical and Computational Chemistry of 2 Methyl 5 Methylamino Phenol

Electronic Structure and Reactivity Studies

The electronic structure of a molecule is fundamental to its reactivity. Computational methods are employed to model this structure and predict how the molecule will behave in chemical reactions.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like 2-Methyl-5-(methylamino)phenol, DFT calculations would typically be performed to determine its optimized geometry, electronic properties, and vibrational frequencies. These calculations would involve selecting an appropriate functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-31G*, cc-pVDZ) to solve the Schrödinger equation approximately. The results would provide a detailed picture of the electron density distribution, which is key to understanding the molecule's reactivity.

Molecular Orbital Analysis

A molecular orbital (MO) analysis for this compound would focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity. A smaller gap generally implies higher reactivity. The spatial distribution of these frontier orbitals would indicate the likely sites for electrophilic and nucleophilic attack.

Prediction of Reaction Mechanisms and Pathways

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions by mapping out the potential energy surface.

Energetic Landscapes of Proposed Chemical Transformations

To study a chemical transformation involving this compound, researchers would compute the energetic landscape. This involves identifying the structures and energies of reactants, transition states, intermediates, and products. By calculating the activation energies (the energy barriers of the transition states), the most favorable reaction pathway can be determined. This information is invaluable for understanding reaction kinetics and for optimizing reaction conditions.

Identification of Catalytic Intermediates

In catalyzed reactions, this compound might interact with a catalyst to form transient intermediates. Computational methods can be used to model these interactions and identify the structure and stability of any catalytic intermediates. This is crucial for understanding the role of the catalyst and for designing more efficient catalytic systems. By calculating the energies of these intermediates, researchers can gain insight into the catalytic cycle.

Conformational Analysis and Intramolecular Interactions

The three-dimensional structure of a molecule can significantly influence its physical and chemical properties.

A conformational analysis of this compound would involve exploring the different spatial arrangements of its atoms that can be interconverted by rotation about single bonds. This is typically done by performing a systematic scan of the torsional angles of the flexible side chains (the methyl and methylamino groups). The goal is to identify the low-energy conformers, which are the most populated at a given temperature. This analysis would also reveal important intramolecular interactions, such as hydrogen bonds, that stabilize certain conformations. For instance, a hydrogen bond could potentially form between the hydroxyl group and the nitrogen of the methylamino group, which would have a significant impact on the molecule's preferred shape and reactivity.

Q & A

Basic Research Questions

Q. What spectroscopic techniques are most effective for characterizing the molecular structure of 2-Methyl-5-(methylamino)phenol?

- Methodological Answer : Employ a combination of 1H and 13C NMR to resolve proton and carbon environments, IR spectroscopy to identify functional groups (-OH, -NH), and mass spectrometry for molecular weight confirmation. For example, structurally similar phenolic amines like 3-Amino-5-methylphenol are characterized using these techniques .

Q. How can the solubility profile of this compound guide solvent selection during purification?

- Methodological Answer : Solubility data for analogous compounds in methanol, isopropanol, and methyl ethyl ketone suggest these solvents are suitable for recrystallization or liquid-liquid extraction . Avoid solvents with poor solubility (e.g., methyl formate) to optimize yield and purity .

Q. What safety protocols are critical when handling this compound in laboratory environments?

- Methodological Answer : Use PPE (gloves, goggles) , work in a fume hood to prevent inhalation, and avoid dust formation. Store in dry, ventilated areas, adhering to safety guidelines for similar amino phenols to mitigate risks of respiratory or dermal irritation .

Advanced Research Questions

Q. How do the redox properties of this compound influence its reactivity in aqueous solutions?

- Methodological Answer : The methylamino substituent alters reduction potentials compared to unsubstituted phenol derivatives. Electrochemical studies under controlled pH and temperature conditions are recommended, referencing data for 4-(methylamino)phenol and related compounds .

Q. What analytical methodologies are suitable for quantifying this compound in complex biological matrices?

- Methodological Answer : Fast GC with surrogates (e.g., phenol-d6) or LC-MS/MS enhances sensitivity. Derivatization (e.g., acetylation) may improve volatility for GC analysis, as demonstrated for phenolic amines in biological samples .

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Conduct purity assessments (HPLC) to eliminate impurity effects, validate assays with positive controls , and standardize synthesis protocols. Variations in activity may arise from isomerism or synthesis byproducts, as seen in studies of hydroxylated analogs .

Q. What environmental precautions are necessary to mitigate aquatic toxicity risks associated with this compound?

- Methodological Answer : Prevent discharge into water systems. Use absorbents (diatomite) for spills and dispose of waste via hazardous waste channels , following protocols for structurally related compounds with documented aquatic toxicity .

Q. How do pH conditions affect the stability and reactivity of this compound in aqueous solutions?

- Methodological Answer : Protonation of the amino group at low pH increases solubility but reduces nucleophilicity. Stability studies across a pH range (2–12) are critical, informed by electrochemical data on substituent effects in phenolic derivatives .

Q. What experimental controls are necessary to minimize interference from this compound in protein quantification assays?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.